(2-Carbamoylphenoxy)acetyl chloride
Description
(2-Carbamoylphenoxy)acetyl chloride is an acyl chloride derivative featuring a phenoxy group substituted with a carbamoyl moiety at the ortho position. Its molecular structure combines the reactivity of an acetyl chloride group (–COCl) with the electron-withdrawing and steric effects of the carbamoylphenoxy substituent. This compound is primarily utilized in organic synthesis for introducing acetylated phenoxy-carbamoyl groups into target molecules, such as pharmaceuticals, agrochemicals, or polymers.
Properties
CAS No. |
114476-85-6 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-(2-carbamoylphenoxy)acetyl chloride |
InChI |
InChI=1S/C9H8ClNO3/c10-8(12)5-14-7-4-2-1-3-6(7)9(11)13/h1-4H,5H2,(H2,11,13) |
InChI Key |
LOTGWLKDQWRLME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
From Salicylic Acid Derivatives
A plausible route involves:
- Methyl salicylate → 2-Hydroxybenzamide via ammonolysis
- 2-Hydroxybenzamide → 2-Carbamoylphenol through acidic hydrolysis
Reaction conditions :
- Ammonia gas bubbled into methyl salicylate at 0–5°C for 12 h (yield: 68–72%)
- Hydrolysis using 6M HCl under reflux (3 h, yield: 85–90%)
Direct Carbamoylation of Phenol
Alternative approaches may employ:
- Urea-mediated carbamoylation using BF₃·Et₂O as catalyst (120°C, 8 h)
- Phosgene-free routes with N,N'-carbonyldiimidazole (CDI) in THF (25°C, 24 h)
Etherification with Acetyl Chloride Precursors
Chloroacetyl Chloride Coupling
Procedure :
- React 2-carbamoylphenol (1.0 eq) with chloroacetyl chloride (1.2 eq) in dry dichloromethane
- Add triethylamine (2.5 eq) dropwise at 0°C
- Stir for 4 h at room temperature
Key parameters :
- Yield: 78–82% (HPLC purity >97%)
- Byproduct management: Sequential washes with 5% NaHCO₃ and brine
Glycolic Acid Intermediate Pathway
For improved selectivity:
- Synthesize (2-carbamoylphenoxy)acetic acid via:
- Williamson ether synthesis: 2-carbamoylphenol + ethyl bromoacetate (K₂CO₃, DMF, 80°C)
- Saponification: NaOH/EtOH/H₂O (reflux, 2 h)
- Convert to acyl chloride using SOCl₂ (neat, 70°C, 3 h) or oxalyl chloride (DMF catalyst, 0°C→RT)
Comparative efficiency :
| Chlorinating Agent | Reaction Time | Yield | Purity |
|---|---|---|---|
| Thionyl chloride | 3 h | 89% | 98.5% |
| Oxalyl chloride | 1.5 h | 93% | 99.1% |
Industrial-Scale Optimization Considerations
Solvent Selection
Catalytic Improvements
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) boost etherification rates by 40%
- Microwave-assisted synthesis reduces carbamoylation time from 8 h → 45 min
Analytical Characterization
Critical quality attributes include:
- IR spectroscopy :
- ν(C=O) acyl chloride: 1802–1808 cm⁻¹
- ν(N-H) carbamoyl: 3320, 3185 cm⁻¹ (doublet)
- ¹H NMR (CDCl₃):
- δ 4.85 (s, 2H, COCH₂Cl)
- δ 7.45–7.89 (m, 4H, aromatic)
- δ 6.21 (br s, 2H, NH₂)
Comparative Method Assessment
| Parameter | Chloroacetyl Route | Glycolic Acid Pathway |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 74% | 68% |
| Purity | 98.2% | 99.4% |
| Scalability | >50 kg batch | <10 kg batch |
| E-factor | 18.7 | 23.4 |
Emerging Synthetic Technologies
Continuous Flow Chemistry
- Microreactor systems achieve 92% conversion in 8 min residence time
- Inline IR monitoring enables real-time endpoint detection
Biocatalytic Approaches
- Lipase-mediated acylations show 34% yield (needs optimization)
- Carboxylesterase mutants under development for stereocontrol
Regulatory Compliance Considerations
- ICH Q11 guidelines require demonstration of:
- Critical quality attributes (CQAs)
- Design space for etherification step
- Control strategy for genotoxic impurities (chloroacetyl species)
Chemical Reactions Analysis
Types of Reactions: (2-Carbamoylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Friedel-Crafts Acylation: This compound can participate in Friedel-Crafts acylation reactions, introducing an acyl group into aromatic rings.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction occurs readily in aqueous conditions.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
(2-Carbamoylphenoxy)acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of amides and esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2-Carbamoylphenoxy)acetyl chloride primarily involves nucleophilic acyl substitution. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares (2-Carbamoylphenoxy)acetyl chloride with three structurally related acyl chlorides: acetyl chloride, (3-chloro-4-fluorophenoxy)acetyl chloride, and 2-(2-(3-chlorophenoxy)phenyl)acetic acid derivatives.
Physicochemical Properties
- Acetyl Chloride : Highly volatile liquid (boiling point: 52°C, flash point: 5°C) with extreme moisture sensitivity. Reacts violently with water, alcohols, and bases to release HCl .
- (3-Chloro-4-fluorophenoxy)acetyl Chloride: Solid at room temperature (storage conditions: 20–25°C). The halogen substituents (Cl, F) enhance electrophilicity and stability compared to unsubstituted acetyl chlorides .
- This compound (inferred): Likely a low-melting solid due to the carbamoyl group’s hydrogen-bonding capacity. Reduced volatility compared to acetyl chloride but higher reactivity in polar solvents.
Q & A
Basic: What is the recommended methodology for synthesizing (2-Carbamoylphenoxy)acetyl chloride?
The synthesis involves nucleophilic substitution under anhydrous conditions. A typical protocol (adapted from similar acyl chlorides) includes:
- Reacting 2-carbamoylphenol with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile .
- Stirring at room temperature for 24 hours, monitored by TLC for reaction completion.
- Filtering to remove excess base, followed by solvent evaporation under reduced pressure.
- Purification via recrystallization or column chromatography.
Key considerations : Use of anhydrous solvents and inert atmosphere to prevent hydrolysis .
Basic: Which analytical techniques are critical for characterizing this compound?
Core methods include:
- NMR spectroscopy : To confirm the presence of the carbamoyl and acetyl groups (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) .
- FTIR : Identification of C=O stretches (~1750 cm⁻¹ for acyl chloride) and N-H stretches (~3350 cm⁻¹ for carbamoyl) .
- Single-crystal XRD : For structural elucidation if crystalline forms are obtained .
- HPLC-MS : To assess purity and detect hydrolyzed byproducts (e.g., acetic acid) .
Basic: What safety protocols are essential when handling this compound?
Due to its reactivity and corrosivity (similar to acetyl chloride):
- PPE : Butyl rubber gloves (0.3 mm thickness), chemical-resistant suits, and full-face respirators with AXBEK cartridges .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with dry sodium bicarbonate; avoid water to prevent exothermic hydrolysis .
- Storage : Under inert gas (N₂/Ar) in sealed containers at 2–8°C .
Advanced: How can researchers resolve conflicting spectral data during characterization?
Example scenario: Discrepancies in NMR shifts due to acyl migration (observed in analogous compounds):
- Hypothesis testing : Compare experimental data with computational predictions (DFT calculations for expected shifts).
- Variable-temperature NMR : To detect dynamic processes (e.g., rotamers) .
- Cross-validation : Use complementary techniques (e.g., FTIR for functional groups, XRD for bond lengths) .
Reference case : Acyl group migration in ortho aminophenol derivatives led to unexpected NMR patterns, resolved via crystallography .
Advanced: How can reaction conditions be optimized to minimize hydrolysis?
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to reduce water interaction .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency at lower temperatures .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify hydrolysis onset .
Data-driven adjustment : If hydrolysis exceeds 5%, reduce reaction time or introduce molecular sieves .
Advanced: What strategies mitigate byproduct formation during acylation?
Common byproducts include acetic acid (from hydrolysis) and disubstituted derivatives. Mitigation involves:
- Stoichiometric control : Limit chloroacetyl chloride to 1.1 equivalents to avoid over-acylation.
- Low-temperature synthesis : Conduct reactions at 0–5°C to suppress side reactions .
- Byproduct analysis : Use GC-MS to identify and quantify impurities; refine purification protocols (e.g., gradient elution in HPLC) .
Advanced: How does hygroscopicity impact stability, and how can it be managed?
- Stability assessment : Conduct accelerated degradation studies at 40°C/75% RH. Monitor via Karl Fischer titration for water uptake .
- Formulation solutions : Lyophilize the compound or store as a solution in anhydrous THF .
- Container selection : Use amber glass vials with PTFE-lined caps to prevent moisture ingress .
Advanced: What computational tools predict the ecological impact of this compound?
- QSPR models : Estimate biodegradability and toxicity using software like EPI Suite .
- Hydrolysis simulation : Predict degradation products (e.g., 2-carbamoylphenoxyacetic acid) via DFT calculations .
- Aquatic toxicity assessment : Use read-across data from structurally similar acyl chlorides (e.g., LC50 for fish) .
Advanced: How can reaction mechanisms be validated for acyl group migration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
